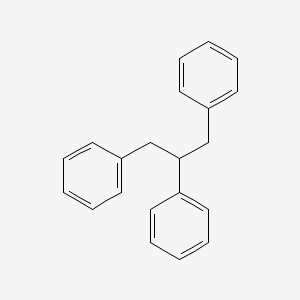![molecular formula C14H17NO B13983547 Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-](/img/structure/B13983547.png)
Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-: is a chemical compound with the molecular formula C14H17NO It is a derivative of isoquinoline, featuring a methoxy group at the 8th position and a hexahydro structure, indicating the presence of six hydrogen atoms added to the isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- can be achieved through several synthetic routes. One common method involves the reduction of the corresponding isoquinoline derivative using hydrogenation techniques. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature conditions. Another approach involves the use of intramolecular cyclization reactions, where a precursor molecule undergoes cyclization to form the desired hexahydro structure .
Industrial Production Methods: Industrial production of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography can further enhance the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated hexahydro derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the hexahydro and methoxy modifications.
Quinoline: Another related compound with a nitrogen atom in the ring structure but differing in the position of the nitrogen atom.
Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline with four additional hydrogen atoms.
Uniqueness: Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- is unique due to its specific hexahydro structure and methoxy group, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
8-methoxy-1,2,3,4,5,6-hexahydrobenzo[h]isoquinoline |
InChI |
InChI=1S/C14H17NO/c1-16-12-4-5-13-11(8-12)3-2-10-6-7-15-9-14(10)13/h4-5,8,15H,2-3,6-7,9H2,1H3 |
InChI Key |
PPWGEZXWHCQQSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)

![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)

![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)
![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)

![6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13983526.png)
![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)
![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)


